molecular formula C18H22N2O4S B3754151 ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3754151
M. Wt: 362.4 g/mol
InChI Key: SIAHCBKGAVFGDX-UHFFFAOYSA-N
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Description

Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-based small molecule featuring a central 1,3-thiazol-4-yl ring substituted with an ethyl acetate group at position 4 and a 4-(3-methylphenoxy)butanoylamino group at position 2.

Properties

IUPAC Name

ethyl 2-[2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-23-17(22)11-14-12-25-18(19-14)20-16(21)8-5-9-24-15-7-4-6-13(2)10-15/h4,6-7,10,12H,3,5,8-9,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAHCBKGAVFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide. The final esterification step involves the reaction of the thiazole derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate is largely dependent on its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
Ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate (Target) ~C₁₉H₂₃N₂O₄S¹ ~375.47 g/mol¹ 4-(3-Methylphenoxy)butanoylamino Not explicitly reported
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) C₂₁H₂₄N₄O₂S 396.51 g/mol Hydroxyethylphenyl-ethylamino group β3-Adrenergic receptor agonist
Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate C₁₂H₁₂N₂O₄S 280.30 g/mol 2-Furoyl group Intermediate for cephalosporin synthesis
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate C₁₃H₁₃N₃O₆S₂ 387.39 g/mol 4-Nitrophenylsulfonamide Not reported (sulfonamide class)
Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate C₁₈H₁₈N₄O₄S₂ 418.49 g/mol Quinazolinyl-thioacetyl group Not explicitly reported

Key Observations

Substituent Influence on Activity: The phenoxybutanoyl group in the target compound enhances lipophilicity compared to Mirabegron’s hydroxyethylphenyl substituent, which may affect membrane permeability and target engagement .

Synthetic Pathways: A common precursor, ethyl 2-amino-1,3-thiazol-4-yl acetate, is used in the synthesis of many analogs (e.g., ). The target compound likely involves acylation with 4-(3-methylphenoxy)butanoyl chloride, paralleling methods in for introducing diverse amide groups .

The target compound’s phenoxybutanoyl group may confer distinct receptor-binding properties compared to Mirabegron’s polar substituents . Sulfonamide and furoyl analogs () are often intermediates or enzyme inhibitors, suggesting the target compound could be optimized for similar applications .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity: The phenoxy group in the target compound increases logP compared to sulfonamide or morpholine-containing analogs (e.g., : logP ~2.5 for morpholine sulfonyl derivatives) .
  • Solubility : Polar substituents (e.g., Mirabegron’s hydroxyethyl group) improve aqueous solubility, whereas the target compound’s lipophilic groups may limit it .

Pharmacological Potential

  • Further studies are required to validate this hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

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